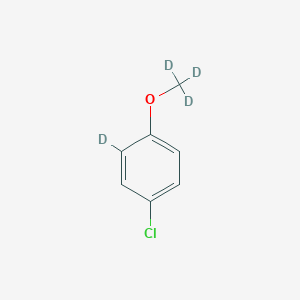
4-oxopiperidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxopiperidine-3-carbaldehyde is an organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol It is a derivative of piperidine, featuring a ketone group at the fourth position and an aldehyde group at the third position on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-oxopiperidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxypiperidine-3-carbaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions . Another method includes the cyclization of 4-aminobutanal followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-oxopiperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: PCC, DMP, or potassium permanganate (KMnO4) under mild conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines or hydrazines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: 4-oxopiperidine-3-carboxylic acid.
Reduction: 4-hydroxypiperidine-3-carbaldehyde.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-oxopiperidine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxopiperidine-3-carbaldehyde involves its interaction with various molecular targets, primarily through its reactive aldehyde and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-oxopiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-hydroxypiperidine-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a ketone.
4-aminopiperidine-3-carbaldehyde: Similar structure but with an amino group instead of a ketone.
Uniqueness
4-oxopiperidine-3-carbaldehyde is unique due to the presence of both an aldehyde and a ketone group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
164789-94-0 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14116 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)
![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)
![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)

![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)
